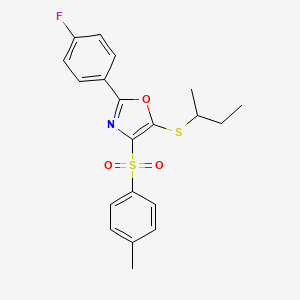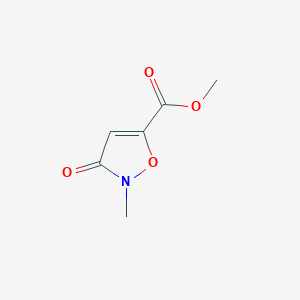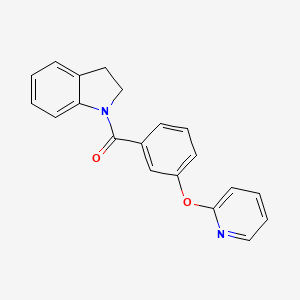
N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and function of B cells.
Scientific Research Applications
Pharmacological Profile and Activity
- Fentanyl-related Designer Drugs : A study by Huang et al. (2017) examined compounds structurally related to fentanyl, including W-18 and W-15, for opioid activity. These compounds were found to lack appreciable activity at μ, δ, κ opioid receptors, and did not exhibit significant positive or negative allosteric modulatory activity at these receptors, highlighting a distinct pharmacological profile from expected opioid agonist effects (Huang et al., 2017).
Enzyme Inhibition
Membrane-bound Phospholipase A2 Inhibitors : Oinuma et al. (1991) developed a series of substituted benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2. This enzyme is involved in the liberation of arachidonic acid, with implications in inflammatory processes. The study highlighted the potential of N-(phenylalkyl)piperidine derivatives in reducing the size of myocardial infarction in animal models (Oinuma et al., 1991).
Carbonic Anhydrase Inhibitors : Research by Mishra et al. (2017) introduced benzenesulfonamide derivatives as potent inhibitors of human carbonic anhydrase isoforms, relevant to treating conditions like glaucoma and epileptic seizures. The study demonstrates the chemical versatility of these compounds in targeting specific enzyme isoforms involved in critical physiological processes (Mishra et al., 2017).
Anti-Inflammatory and Analgesic Activities
- Celecoxib Derivatives : A study by Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, incorporating the benzenesulfonamide moiety, to evaluate their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research illustrates the multifunctional capacity of benzenesulfonamide derivatives in medicinal chemistry, offering a broad spectrum of pharmacological applications (Küçükgüzel et al., 2013).
Antibacterial Study
- Antibacterial Activity : Khalid et al. (2016) synthesized N-substituted derivatives of benzenesulfonamide and evaluated their antibacterial efficacy. This study contributes to the understanding of how modifications to the benzenesulfonamide core structure can influence antibacterial activity, pointing towards potential applications in developing new antimicrobial agents (Khalid et al., 2016).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c20-23(21,16-5-2-1-3-6-16)18-10-13-19-11-8-15(9-12-19)17-7-4-14-22-17/h1-7,14-15,18H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEQVMJBJPBZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2888281.png)


![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2888287.png)
![[2-(3-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2888290.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2888291.png)

![Tert-butyl 7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2888295.png)


![2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2888298.png)

